1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzoxazole, triazole, and chlorophenyl groups, which contribute to its diverse chemical behavior and potential biological activities.
Preparation Methods
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds such as 4-chlorobenzoic acid, which undergoes esterification, hydrazination, and cyclization to form the benzoxazole core .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the benzoxazole and triazole rings allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and triazole rings are known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
1-(3-chlorophenyl)-3-(4-ethylphenyl)urea: Shares the chlorophenyl and ethylphenyl groups but lacks the benzoxazole and triazole rings.
N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine: Contains the triazole and chlorophenyl groups but differs in the overall structure and functional groups.
Properties
Molecular Formula |
C25H20ClN5O2 |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-ethylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C25H20ClN5O2/c1-3-16-6-4-5-7-21(16)27-25(32)23-15(2)31(30-28-23)19-12-13-22-20(14-19)24(33-29-22)17-8-10-18(26)11-9-17/h4-14H,3H2,1-2H3,(H,27,32) |
InChI Key |
GSCNYEJMYFNROS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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